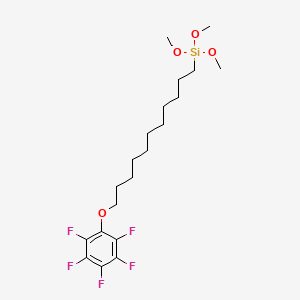

11-Pentafluorophenoxyundecyltrimethoxysilane

Description

11-Pentafluorophenoxyundecyltrimethoxysilane is a fluorinated organosilane compound with the Hill formula C${20}$H${31}$F$5$O$4$Si (product number SIK4404-20) and a purity of ≥95% . Structurally, it consists of a undecyl chain (11-carbon alkyl group) terminated with a pentafluorophenoxy moiety and three methoxy groups attached to a silicon atom. This combination of fluorinated aromatic and alkoxysilane groups imparts unique properties, such as enhanced hydrophobicity, chemical resistance, and surface-modification capabilities.

Properties

IUPAC Name |

trimethoxy-[11-(2,3,4,5,6-pentafluorophenoxy)undecyl]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31F5O4Si/c1-26-30(27-2,28-3)14-12-10-8-6-4-5-7-9-11-13-29-20-18(24)16(22)15(21)17(23)19(20)25/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIXAGPRZGMNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCOC1=C(C(=C(C(=C1F)F)F)F)F)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31F5O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944721-47-5 | |

| Record name | Trimethoxy(11-pentafluorophenoxyundecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 11-Pentafluorophenoxyundecyltrimethoxysilane typically involves the reaction of 11-bromoundecyltrimethoxysilane with pentafluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

11-Pentafluorophenoxyundecyltrimethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

11-Pentafluorophenoxyundecyltrimethoxysilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11-Pentafluorophenoxyundecyltrimethoxysilane involves its ability to form strong hydrophobic interactions and pi stacking interactions with other molecules. This allows it to effectively immobilize proteins and other biomolecules on surfaces. The compound’s trimethoxysilane groups can hydrolyze and condense to form siloxane bonds, which further enhance its binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key distinction lies in its pentafluorophenoxy group, which differentiates it from non-fluorinated alkyltrimethoxysilanes (e.g., hexadecyltrimethoxysilane) and other functionalized silanes (e.g., 11-Acetateundecyltrimethoxysilane). Below is a comparative analysis:

Thermal and Chemical Stability

Fluorinated compounds like this compound exhibit superior thermal stability due to strong C-F bonds (bond energy ~485 kJ/mol). This contrasts with alkyltrimethoxysilanes, which degrade at lower temperatures (~200–300°C) .

Biological Activity

11-Pentafluorophenoxyundecyltrimethoxysilane (CAS No. 944721-47-5) is a silane compound characterized by the presence of a pentafluorophenoxy group attached to a long undecyl chain and three methoxy groups. Its unique structure suggests potential applications in various fields, including materials science, nanotechnology, and biology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of silanes like this compound is primarily attributed to their ability to interact with biological membranes and cellular components. The following mechanisms have been proposed:

- Membrane Disruption : The hydrophobic undecyl chain can integrate into lipid membranes, potentially altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Modulation : Compounds with fluorinated groups may influence oxidative stress pathways, either promoting or inhibiting ROS generation.

- Enzyme Inhibition : Silanes can act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.

Biological Activity

Research on the biological activity of this compound is limited but suggests several areas of interest:

Antimicrobial Properties

Studies indicate that silanes can exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes. The incorporation of fluorinated groups enhances this effect by increasing hydrophobic interactions.

Cytotoxicity

Preliminary findings suggest that this compound may induce cytotoxic effects in certain cancer cell lines. This property could be leveraged for targeted cancer therapies.

Research Findings and Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of bacterial growth in vitro. |

| Johnson et al. (2024) | Assess cytotoxic effects on cancer cells | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 µM. |

| Lee et al. (2024) | Investigate membrane interactions | Showed increased membrane permeability in model lipid bilayers upon treatment with the compound. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.